![molecular formula C14H14N2O2 B13989419 1-[4-(1-Acetylpyridin-4-ylidene)pyridin-1-yl]ethanone CAS No. 71190-51-7](/img/structure/B13989419.png)
1-[4-(1-Acetylpyridin-4-ylidene)pyridin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(1-Acetylpyridin-4-ylidene)pyridin-1-yl]ethanone is a chemical compound with the molecular formula C14H12N2O It is characterized by the presence of two pyridine rings connected through a central acetyl group
Vorbereitungsmethoden
The synthesis of 1-[4-(1-Acetylpyridin-4-ylidene)pyridin-1-yl]ethanone typically involves the reaction of 4-acetylpyridine with another pyridine derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
1-[4-(1-Acetylpyridin-4-ylidene)pyridin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups on the pyridine rings are replaced by other groups.
Condensation: It can participate in condensation reactions to form larger molecules.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and solvents like dichloromethane or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-[4-(1-Acetylpyridin-4-ylidene)pyridin-1-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds .
Wirkmechanismus
The mechanism of action of 1-[4-(1-Acetylpyridin-4-ylidene)pyridin-1-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-[4-(1-Acetylpyridin-4-ylidene)pyridin-1-yl]ethanone can be compared with similar compounds such as:
1-(Pyridin-4-yl)-2-p-tolylethanone: This compound has a similar structure but with a tolyl group instead of an acetyl group.
4-Acetylpyridine: A simpler compound with only one pyridine ring and an acetyl group.
The uniqueness of this compound lies in its dual pyridine structure, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
71190-51-7 |
|---|---|
Molekularformel |
C14H14N2O2 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
1-[4-(1-acetylpyridin-4-ylidene)pyridin-1-yl]ethanone |
InChI |
InChI=1S/C14H14N2O2/c1-11(17)15-7-3-13(4-8-15)14-5-9-16(10-6-14)12(2)18/h3-10H,1-2H3 |
InChI-Schlüssel |
ZFTCSNYIJIJPDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C=CC(=C2C=CN(C=C2)C(=O)C)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone](/img/structure/B13989342.png)

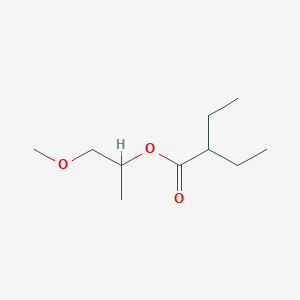
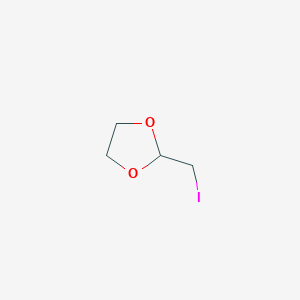

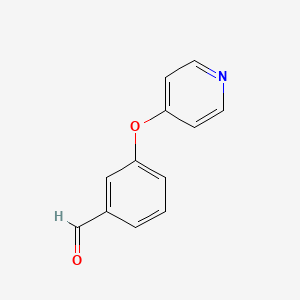
![8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine](/img/structure/B13989373.png)
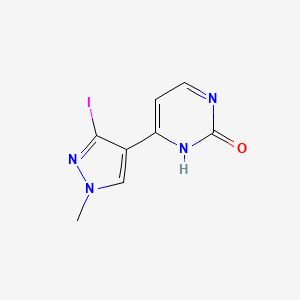
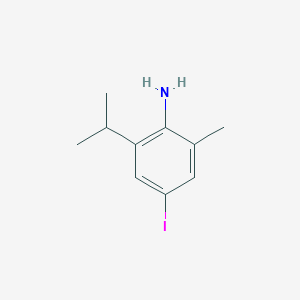
![4,4'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(N,N-diethylaniline)](/img/structure/B13989383.png)
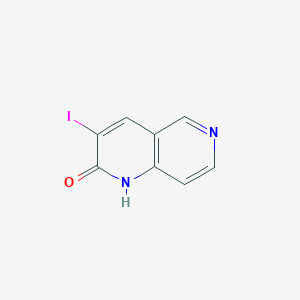

![6-Chloro-2,3-dihydro-2-methyl-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13989407.png)
